Technical Guide: Lu AA21004-d8 Hydrobromide Stable Isotope Reference Standard
Technical Guide: Lu AA21004-d8 Hydrobromide Stable Isotope Reference Standard
Executive Summary
Lu AA21004-d8 hydrobromide (Vortioxetine-d8 HBr) is the deuterated stable isotope of Vortioxetine, a multimodal serotonergic antidepressant.[1] In bioanalytical chemistry, this compound serves as the "gold standard" Internal Standard (IS) for the quantification of Vortioxetine in complex biological matrices (plasma, serum, urine, and postmortem tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties, experimental protocols, and validation strategies required to utilize Lu AA21004-d8 HBr effectively. By correcting for matrix effects, extraction efficiency, and ionization variability, this reference standard ensures the high-precision data required for pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM).
Chemical Profile & Specifications
Understanding the fundamental chemistry of the reference standard is a prerequisite for method development.[2] Lu AA21004-d8 is chemically identical to the analyte of interest but possesses a distinct mass shift (+8 Da), allowing for mass-resolved detection without chromatographic separation from the analyte.
Identity and Properties[3]
| Property | Specification |
| Compound Name | Vortioxetine-d8 Hydrobromide |
| Synonyms | Lu AA21004-d8 HBr; 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine-d8 HBr |
| Chemical Formula | C₁₈H₁₅D₈N₂S[3][4] · HBr |
| Molecular Weight | ~387.41 g/mol (Salt); ~306.45 g/mol (Free Base) |
| Isotopic Purity | ≥ 98% atom D |
| Solubility | Soluble in DMSO, Methanol, and Water (slightly) |
| Appearance | White to off-white solid |
| Storage | -20°C, Hygroscopic, Protect from Light |
Structural Logic
The deuterium labeling (d8) is typically located on the piperazine ring.[2] This placement is strategic:
-
Stability: The C-D bonds on the piperazine ring are metabolically stable under standard extraction conditions.[2]
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Fragmentation: In MS/MS, the piperazine ring is often involved in the primary fragmentation pathway.[2] If the label is retained in the product ion, the mass shift is preserved in the transition, increasing selectivity.
Biological Context: Why Precision Matters
Vortioxetine operates via a complex "multimodal" mechanism. Unlike simple SSRIs, it acts as a SERT inhibitor, 5-HT3A/5-HT7 antagonist, and 5-HT1A agonist [1].[5]
Because of this complex receptor profile, the therapeutic window is specific.[2] Accurate quantification via LC-MS/MS using Lu AA21004-d8 is critical for:
-
Pharmacokinetics: Determining
and in clinical trials. -
Toxicology: Quantifying overdose levels in postmortem analysis [2].
-
TDM: Ensuring patient compliance and optimizing dosage.[2]
Figure 1: Multimodal Mechanism of Action of Vortioxetine requiring precise quantification.
Technical Core: LC-MS/MS Method Development
The use of a stable isotope-labeled internal standard (SIL-IS) is the industry standard for compensating for Matrix Effects (ion suppression/enhancement) in Electrospray Ionization (ESI).[2]
Mass Spectrometry Parameters
The method relies on Multiple Reaction Monitoring (MRM) in Positive ESI mode.[2]
-
Ion Source: ESI+
-
Scan Mode: MRM
-
Precursor Ion: Protonated molecule
[2]
Recommended MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Note |
| Vortioxetine | 299.2 | 150.1 | Quantifier (Common fragment) |
| Lu AA21004-d8 | 307.2 | 158.1 | IS Quantifier (Assumes label retention) |
Note: The product ion m/z 150.1 typically corresponds to the fragmentation of the piperazine ring or cleavage at the sulfide bridge.[2] You must experimentally verify if the d8-label remains on the fragment (m/z 158.[2]1) or is lost (m/z 150.[2]1) during optimization.
Chromatographic Conditions
Vortioxetine is hydrophobic.[2] A Reverse-Phase (RP) strategy is required.[2]
-
Column: C18 (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Steep gradient (e.g., 10% B to 90% B over 3 minutes) to elute the hydrophobic drug sharp and fast.
-
Flow Rate: 0.4 – 0.6 mL/min
Experimental Protocols
Stock Solution Preparation
Objective: Create stable primary stocks.
-
Weighing: Accurately weigh ~1.0 mg of Lu AA21004-d8 HBr into a 1.5 mL amber glass vial (protect from light).
-
Dissolution: Dissolve in Methanol (MeOH) . Do not use water initially as the free base solubility is limited.[2]
-
Storage: Store aliquots at -20°C or -80°C. Stability is typically >6 months.
Sample Extraction (Protein Precipitation - PPT)
For high-throughput clinical analysis, PPT is often sufficient due to the high sensitivity of modern MS.
-
Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate or microcentrifuge tube.
-
IS Addition: Add 20 µL of Lu AA21004-d8 Working Solution (e.g., 100 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile .
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 2-5 µL of the supernatant directly into the LC-MS/MS.
Analytical Workflow Diagram
Figure 2: Analytical workflow for Vortioxetine quantification using Lu AA21004-d8 IS.
Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (FDA Bioanalytical Method Validation Guidance), the following parameters must be validated:
-
Isotope Effect (Cross-Signal Contribution):
-
Inject high-concentration Analyte (Vortioxetine) and monitor the IS channel (307.2).[2] There should be no significant interference (< 5% of IS response).[2]
-
Inject pure IS (Lu AA21004-d8) and monitor the Analyte channel (299.2).[2] This checks for isotopic impurity (unlabeled drug in the standard).[2]
-
-
Linearity: Calibrate from 0.5 ng/mL to 100 ng/mL (typical therapeutic range).
-
Matrix Effect: Compare the peak area of Lu AA21004-d8 spiked into extracted plasma vs. neat solvent. The IS should track the analyte's suppression ratio 1:1.[2]
Handling & Safety
-
Hygroscopicity: The Hydrobromide salt is hygroscopic.[2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which alters weighing accuracy.[2]
-
Light Sensitivity: Vortioxetine is sensitive to degradation by light.[2] All procedures should use amber glassware or low-light conditions.[2]
References
-
Bang-Andersen, B., et al. (2011).[2][3][6] "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder."[1][3][6][7] Journal of Medicinal Chemistry, 54(9), 3206-3221.[3] Link
-
Mazzarino, M., et al. (2023).[2] "Development and validation of a LC-MS/MS method for analysis of vortioxetine in postmortem specimens." Journal of Forensic Sciences. Link
-
Chen, G., et al. (2018).[2] "Pharmacokinetics and Bioequivalence of Vortioxetine Hydrobromide Tablets in Healthy Chinese Subjects." Clinical Pharmacology in Drug Development. Link[2]
-
FDA Guidance for Industry.[2] (2018).[2] "Bioanalytical Method Validation." Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vortioxetine Hydrobromide | C18H23BrN2S | CID 56843850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vortioxetine | 508233-74-7 [chemicalbook.com]
- 7. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
